molecular formula C9H6ClNO3 B2630914 Methyl 2-chlorobenzo[d]oxazole-7-carboxylate CAS No. 909854-79-1

Methyl 2-chlorobenzo[d]oxazole-7-carboxylate

Cat. No. B2630914
M. Wt: 211.6
InChI Key: PYNKJHQTRUBYRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07645753B2

Procedure details

To 2-mercapto-benzooxazole-7-carboxylic acid methyl ester (1.0 g, 4.78 mmol, 1.0 equiv) was added thionyl chloride (8.0 g, 4.9 mL, 67.6 mmol, 14.0 equiv) and anhydrous DMF (0.4 g, 0.4 mL, 5.19 mmol, 1.1 equiv) and the reaction mixture heated to reflux for 15 min. The solvent was removed under reduced pressure, the crude oil azeotroped twice with xylene and the crude material purified with column chromatography on silica eluting with ethyl acetate/hexane (1:1) to afford 0.81 g (81%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 4.03 (s, 3H), 7.44 (t, J=7.9 Hz, 1H), 7.87 (dd, J=7.9 Hz, J=1.1 Hz, 1H), 8.01 (dd, J=7.9 Hz, J=1.1 Hz, 1H). 13C NMR (75 MHz, CDCl3): δ 52.46, 115.07, 124.36, 124.82, 127.54, 142.39, 150.35, 152.24, 163.88. MS (ISP): 212.0 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:13]2[O:12][C:11](S)=[N:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)=[O:4].S(Cl)([Cl:17])=O.CN(C=O)C>>[CH3:1][O:2][C:3]([C:5]1[C:13]2[O:12][C:11]([Cl:17])=[N:10][C:9]=2[CH:8]=[CH:7][CH:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(=O)C1=CC=CC=2N=C(OC21)S
Name
Quantity
4.9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.4 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude oil azeotroped twice with xylene
CUSTOM
Type
CUSTOM
Details
the crude material purified with column chromatography on silica eluting with ethyl acetate/hexane (1:1)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=CC=2N=C(OC21)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.